2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide
Description
Properties
CAS No. |
443656-51-7 |
|---|---|
Molecular Formula |
C16H12N4OS2 |
Molecular Weight |
340.42 |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C16H12N4OS2/c21-15(18-11-6-5-10-8-17-20-13(10)7-11)9-22-16-19-12-3-1-2-4-14(12)23-16/h1-8H,9H2,(H,17,20)(H,18,21) |
InChI Key |
CWAXNMSUGFFZRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)C=NN4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide typically involves the reaction of benzo[d]thiazole-2-thiol with 1H-indazole-6-yl acetamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[d]thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. For instance, various substituted benzothiazole derivatives have shown promising results against cancer cell lines. In studies, compounds similar to 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide demonstrated notable cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with IC50 values indicating effective concentrations for inducing cell death .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that specific functional groups attached to the benzothiazole moiety enhance the compound's efficacy against tumor cells .
Antimicrobial Properties
Broad-Spectrum Antibacterial Activity
Benzothiazole derivatives have been investigated for their antibacterial properties. Studies have shown that compounds with similar structures to This compound possess activity against a range of Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited antibacterial activity superior to standard antibiotics like ampicillin and streptomycin .
Potential Applications in Infection Control
Given the rising concern over antibiotic resistance, the development of new antimicrobial agents from benzothiazole derivatives is particularly relevant. The exploration of their mechanisms may lead to novel treatments for resistant bacterial strains .
Neuropharmacological Applications
Cognitive Enhancers
Recent studies highlight the potential of benzothiazole-containing compounds as cognitive enhancers. The thiazole moiety is known to interact with various neurotransmitter systems, suggesting a role in enhancing memory and learning processes . Compounds similar to This compound have been evaluated for their ability to improve cognitive function in animal models, showing promise as treatments for neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Anticancer and Antiangiogenic Activity
- Compound 6d : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.89 µM) due to the phenylureido-thiadiazole motif, which enhances binding to the kinase ATP pocket. Molecular docking confirmed hydrophobic interactions with Leu840 and π-stacking with Phe918 .
- Indazole Derivatives : The indazole moiety in the target compound may mimic ATP’s adenine ring, improving selectivity for CK1 isoforms .
Antimicrobial and Antioxidant Activity
- Compound 8a–d (Indole-Benzothiazole Hybrids) : Showed DPPH radical scavenging activity (IC₅₀ = 18.7–24.3 µM), superior to ascorbic acid (IC₅₀ = 25.6 µM), due to the indole’s redox-active nature .
- N-(6-Alkoxybenzo[d]thiazol-2-yl)acetamides : Triazole-substituted derivatives (e.g., 5a–m ) exhibited broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) via membrane disruption .
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide is a member of a class of compounds known for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature concerning its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzo[d]thiazole moiety linked to an indazole group via a thioether bond, which is crucial for its biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily through the modulation of enzyme activities and receptor interactions. For instance, compounds containing thiazole and indazole moieties have been shown to act as inhibitors for several enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Table 1: Biological Activities of Related Compounds
| Compound Name | Target Enzyme/Pathway | Activity | Reference |
|---|---|---|---|
| Benzamide Derivative | COX-2 | Inhibition | |
| Pyrimidine Derivative | TLR4 | Activator | |
| Coumarin-Thiazole | AChE | Inhibition |
Biological Evaluation
A series of studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
- Anti-inflammatory Activity : Research has demonstrated that thiazole-containing compounds can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that this compound may possess similar anti-inflammatory properties.
- Cytotoxicity Studies : Initial cytotoxicity assays indicate that derivatives with similar structures exhibit low toxicity profiles while maintaining significant biological activity against cancer cell lines. For example, a study on benzamide derivatives showed promising results against various cancer types with moderate cytotoxicity .
- Immunomodulatory Effects : Compounds like substituted pyrimido[5,4-b]indoles have been identified as potent activators of the innate immune system through TLR4 stimulation . This suggests that this compound could also modulate immune responses.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study 1 : A compound structurally related to our target exhibited significant analgesic effects in animal models through COX inhibition . This raises the possibility that this compound may also provide pain relief through similar mechanisms.
- Case Study 2 : Another study reported on a benzamide derivative's effectiveness against resistant cancer cell lines, showcasing its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide?
- Answer : The synthesis typically involves condensation and acylation reactions. For example, coupling 1H-indazol-6-amine with activated benzo[d]thiazole-thioacetate derivatives under reflux conditions using polar aprotic solvents like DMF or DMSO. Reaction optimization (e.g., temperature control at 80–100°C, 6–12 hours) is critical to achieve yields >70% . Thin-layer chromatography (TLC) and recrystallization from ethanol/water mixtures are standard for purity assessment .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer : Use spectroscopic techniques:
- 1H/13C NMR : Confirm presence of indazole NH (~δ 12.5 ppm) and acetamide carbonyl (~δ 165–170 ppm).
- IR : Validate thioether (C–S–C, ~650 cm⁻¹) and amide (N–H stretch ~3300 cm⁻¹, C=O ~1660 cm⁻¹) groups.
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~383 for C₁₈H₁₃N₅OS₂) .
Q. What solvents and conditions optimize solubility for biological assays?
- Answer : The compound exhibits moderate solubility in DMSO (>10 mM) and ethanol (<1 mM). For in vitro assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzothiazole/indazole) influence biological activity?
- Answer : SAR studies show:
- Benzothiazole modifications : Electron-withdrawing groups (e.g., –NO₂ at position 6) enhance enzyme inhibition (e.g., DprE1 in mycobacteria) by improving target binding affinity .
- Indazole substitutions : Methyl or methoxy groups at position 3 improve metabolic stability but may reduce solubility .
- Comparative data table:
| Substituent (Position) | Target Activity (IC₅₀) | Solubility (µM) |
|---|---|---|
| –H (Baseline) | 15.2 µM (DprE1) | 8.5 (DMSO) |
| –NO₂ (6, benzothiazole) | 3.8 µM (DprE1) | 5.2 (DMSO) |
| –OCH₃ (3, indazole) | 12.7 µM (DprE1) | 12.1 (DMSO) |
Q. What in vitro assays are suitable for evaluating cytotoxicity and mechanism of action?
- Answer :
- Sulforhodamine B (SRB) Assay : Quantify cell viability via protein content measurement. Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm .
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., DprE1 inhibition with resazurin reduction endpoint) .
- DNA/Protein Interaction Studies : Employ fluorescence quenching or surface plasmon resonance (SPR) to assess binding to DNA gyrase or tubulin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
